

# O-Methylhydroxylamine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: O-Methylhydroxylamine

Cat. No.: B10779315

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An In-depth Guide to the Properties, Applications, and Experimental Protocols of **O-Methylhydroxylamine** for Researchers, Scientists, and Drug Development Professionals.

**O-Methylhydroxylamine**, also known as Methoxyamine, is a versatile chemical reagent with significant applications in organic synthesis, analytical chemistry, and drug development. Its ability to react with carbonyl compounds and its role as a base excision repair inhibitor make it a valuable tool in various scientific disciplines. This guide provides a comprehensive overview of its physicochemical properties, key applications, and detailed experimental protocols.

## Physicochemical Properties

**O-Methylhydroxylamine** is commercially available as a free base and more commonly as its hydrochloride salt. The properties of both forms are summarized below for easy reference.

Property	O-Methylhydroxylamine	O-Methylhydroxylamine Hydrochloride
CAS Number	67-62-9[1][2][3]	593-56-6[4]
Molecular Formula	CH <sub>5</sub> NO[1][2][3]	CH <sub>5</sub> NO·HCl[4][5]
Molecular Weight	47.057 g/mol [2][3]	83.52 g/mol [4][5][6]
Appearance	Colorless liquid[2][3][7]	Off-white crystals[8]
Odor	Unpleasant, fishy, amine-like odor[2]	Not specified
Boiling Point	48.1 - 50 °C at 760 mmHg[1][2][3]	Not applicable
Melting Point	-86.4 °C[3]	149 - 152 °C
Density	0.9069 g/cm <sup>3</sup> at 20 °C[1][7]	Not specified
Solubility	Miscible in water and alcohol[3][7]	Soluble in water and alcohol[9]

## Applications in Research and Drug Development

**O-Methylhydroxylamine** is utilized in several key areas within the scientific community:

- **Derivatization Agent in Metabolomics:** It is widely used in gas chromatography-mass spectrometry (GC-MS) based metabolomics to derivatize carbonyl-containing metabolites, such as sugars and keto acids. This process, known as methoximation, stabilizes the analytes, prevents the formation of multiple isomers, and improves their volatility for GC analysis.
- **Organic Synthesis:** As a derivative of hydroxylamine, it readily reacts with aldehydes and ketones to form stable oxime ethers. This reaction is fundamental in synthetic organic chemistry for the protection of carbonyl groups and the synthesis of various nitrogen-containing compounds.

- **Drug Development and Cancer Research:** Methoxyamine has been investigated as a potential anti-cancer agent. It functions as an inhibitor of the base excision repair (BER) pathway by binding to apurinic/aprimidinic (AP) sites in DNA.<sup>[4][6]</sup> This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.

## Experimental Protocols

### GC-MS Sample Derivatization (Methoximation)

This protocol outlines the derivatization of metabolites in a dried sample extract for GC-MS analysis. The procedure involves two main steps: methoximation followed by silylation.

#### Materials:

- Dried sample extract
- Methoxyamine hydrochloride (MeOx·HCl) solution (e.g., 20-40 mg/mL in pyridine)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
- Pyridine
- Thermomixer or heating block
- Autosampler vials

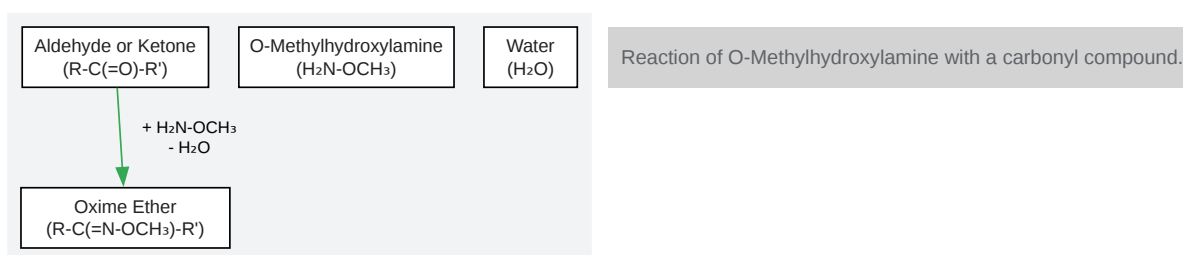
#### Procedure:

- **Reconstitution and Methoxyamination:**
  - Add a specific volume (e.g., 10-20 µL) of the methoxyamine hydrochloride solution in pyridine to the dried sample extract.<sup>[10][11]</sup>
  - Seal the vial and incubate the mixture with agitation (e.g., 1200-1400 rpm) at a controlled temperature (e.g., 30-37 °C) for a defined period (e.g., 60-90 minutes).<sup>[10][11][12][13]</sup> This step converts aldehyde and ketone groups to their methoxime derivatives.
- **Trimethylsilylation:**

- To the methoxyaminated sample, add a larger volume (e.g., 90  $\mu\text{L}$ ) of MSTFA with 1% TMCS.[10][11]
- Reseal the vial and incubate again with agitation at a slightly elevated temperature (e.g., 37  $^{\circ}\text{C}$ ) for a shorter duration (e.g., 30 minutes).[10][11][13] This step silylates active hydrogens on hydroxyl, carboxyl, and amine groups, increasing the volatility of the metabolites.
- Analysis:
  - After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

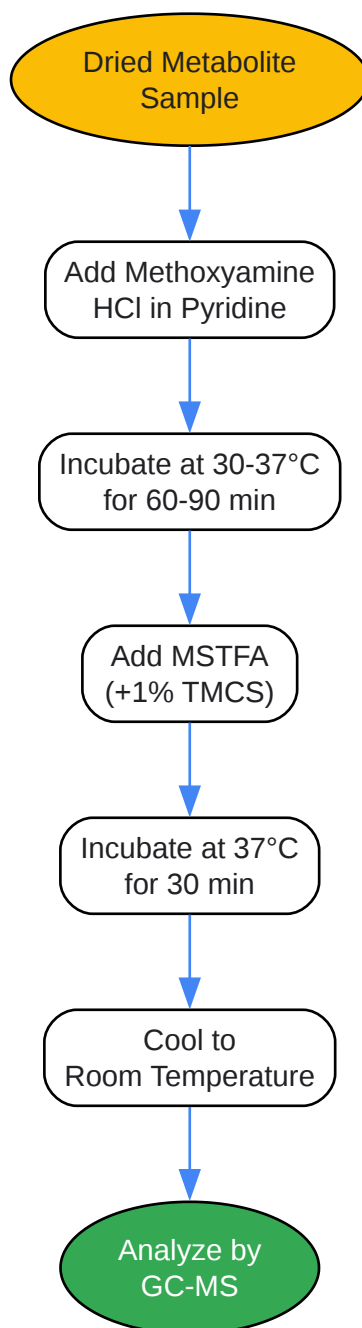
## Visualizations

The following diagrams illustrate key pathways and workflows involving **O-Methylhydroxylamine**.



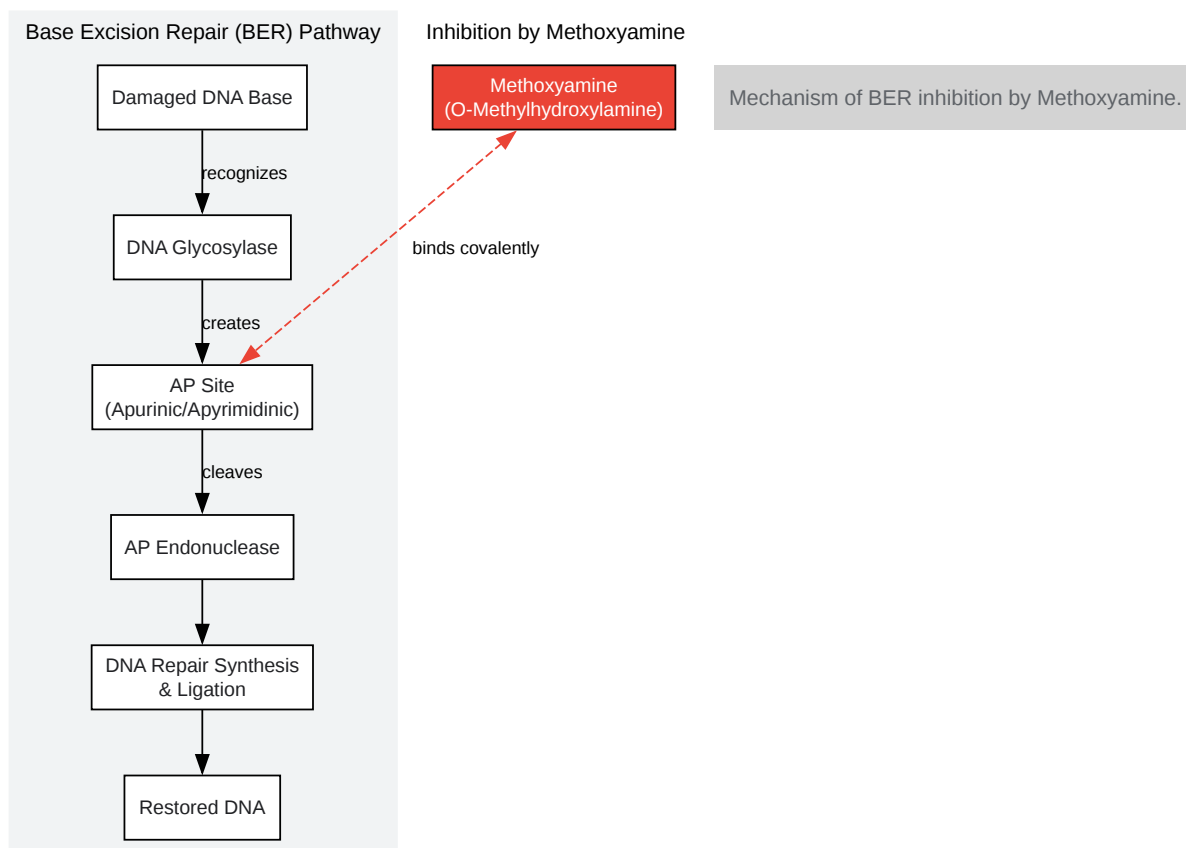
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Caption: Reaction of **O-Methylhydroxylamine** with a carbonyl compound.



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Caption: Workflow for GC-MS sample derivatization.



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Caption: Mechanism of BER inhibition by Methoxyamine.

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